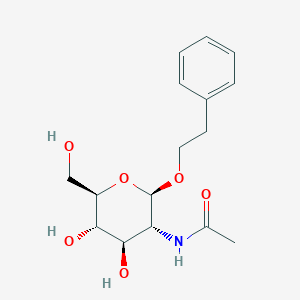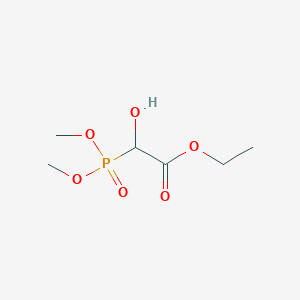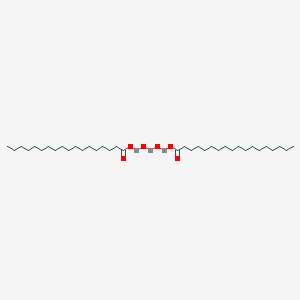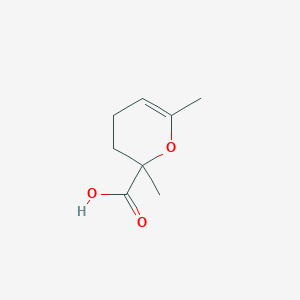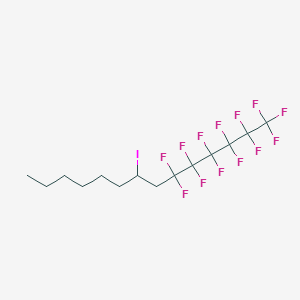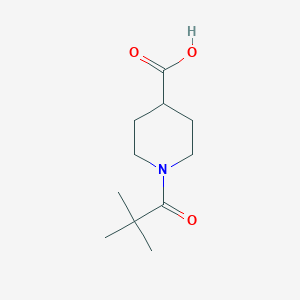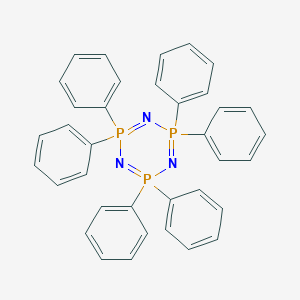![molecular formula C10H6O4 B175559 7-hydroxyfuro[4,3,2-de]chromen-4(2H)-one CAS No. 111507-77-8](/img/structure/B175559.png)
7-hydroxyfuro[4,3,2-de]chromen-4(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Hydroxyfuro[4,3,2-de]chromen-4(2H)-one is a heterocyclic compound that belongs to the class of furochromenes. This compound is characterized by a fused ring system that includes a furan ring and a chromene moiety. It is known for its potential biological activities and has been the subject of various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: One of the viable protocols to synthesize furo[3,2-c]chromen-4-ones involves the use of 4-hydroxy coumarins and thioamides. This reaction is mediated by phenyliodine(III) diacetate (PIDA) at room temperature. The process is efficient, pot- and step-economical, and avoids potential toxicity and tiresome workup conditions .
Industrial Production Methods: While specific industrial production methods for 7-hydroxyfuro[4,3,2-de]chromen-4(2H)-one are not extensively documented, the general approach involves scalable and high-yield synthetic routes that ensure operational simplicity and broad substrate scope .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, which are crucial for modifying its functional groups.
Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Various substitution reactions can be performed to introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
7-Hydroxyfuro[4,3,2-de]chromen-4(2H)-one has been studied for its potential antioxidant activities. It has shown promising results in inhibiting lipid peroxidation initiated by Fe2+ and ascorbic acid in rat brain homogenates . Additionally, derivatives of this compound have been explored for their anticancer properties, particularly against breast cancer cell lines .
Mechanism of Action
The mechanism of action of 7-hydroxyfuro[4,3,2-de]chromen-4(2H)-one involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit lipid peroxidation . The compound’s anticancer effects are linked to its ability to induce apoptosis and inhibit cell proliferation in cancer cells .
Comparison with Similar Compounds
- 7-Hydroxy-4-oxo-4H-chromene-2-carboxylic acid
- 7-Hydroxychroman-2-carboxylic acid N-alkyl amides
Comparison: Compared to similar compounds, 7-hydroxyfuro[4,3,2-de]chromen-4(2H)-one exhibits unique structural features that contribute to its distinct biological activities. For example, its fused furan-chromene ring system provides a different electronic environment, which can influence its reactivity and interaction with biological targets .
Properties
IUPAC Name |
10-hydroxy-2,7-dioxatricyclo[6.3.1.04,12]dodeca-1(11),4,8(12),9-tetraen-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6O4/c11-6-2-7-10-5(4-13-7)1-9(12)14-8(10)3-6/h1-3,11H,4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZZDPSWHUGNQFN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC(=O)OC3=C2C(=CC(=C3)O)O1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
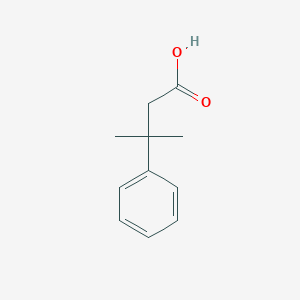
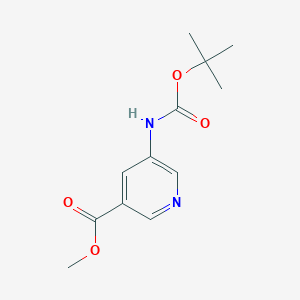

![5-Bromobenzo[d]thiazol-2(3H)-one](/img/structure/B175483.png)

![1-{[(7-Hydroxy-2-oxo-2H-1-benzopyran-3-yl)acetyl]oxy}pyrrolidine-2,5-dione](/img/structure/B175493.png)
